molecular formula C14H12FNO4 B6324711 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1174046-90-2

4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

货号: B6324711
CAS 编号: 1174046-90-2
分子量: 277.25 g/mol
InChI 键: VKBUNAAZMHGGFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a dihydropyridine derivative characterized by:

  • Ethoxy substituent at position 4, which enhances lipophilicity and metabolic stability.
  • 4-Fluorophenyl group at position 1, contributing to aromatic interactions in biological targets.
  • Carboxylic acid moiety at position 3, enabling hydrogen bonding and metal coordination.

The compound (CAS: 1025720-94-8) is recognized as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like BMS-777607, a Met kinase superfamily inhibitor .

属性

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4/c1-2-20-11-7-8-16(13(17)12(11)14(18)19)10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBUNAAZMHGGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Conditions and Mechanism

The ethyl ester precursor (1.5 g, 4.91 mmol) is dissolved in a mixed solvent system of ethanol (15 mL) and water (10 mL) . Lithium hydroxide monohydrate (0.82 g, 19.6 mmol) is added at room temperature, and the mixture is stirred at 70°C for 3 hours . The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After cooling, the solvent is concentrated under reduced pressure, and the pH is adjusted to 2.0 using 1N hydrochloric acid at 0°C . The resulting precipitate is filtered, washed with water, and dried to yield the title compound as a white solid (1.1 g, 84% yield ).

Key Parameters:

  • Base : Lithium hydroxide monohydrate (4 equivalents)

  • Solvent : Ethanol/water (3:2 ratio)

  • Temperature : 70°C

  • Acidification : 1N HCl at 0°C to prevent side reactions

This method leverages the nucleophilic attack of hydroxide ions on the ester carbonyl group, followed by protonation to form the carboxylic acid. The ethoxy group at the 4-position remains intact due to its stability under basic conditions.

Comparative Analysis of Hydrolytic Methods

While the ethanol/water system is optimal for this compound, related dihydropyridine and piperidinone derivatives utilize alternative solvent systems. For example, the saponification of 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acid employs THF/MeOH/water (1:1:1) with lithium hydroxide at room temperature, achieving an 87% yield . Despite structural differences, these conditions highlight the versatility of LiOH in ester hydrolysis.

Solvent and Base Optimization

ParameterEthanol/WaterTHF/MeOH/Water
Base LiOH·H₂OLiOH·H₂O
Temperature 70°CRoom temperature
Yield 84%87%
Reaction Time 3 hours5 hours

The ethanol/water system’s higher temperature accelerates reaction kinetics, whereas the THF/MeOH/water mixture may enhance solubility for bulkier substrates.

Synthesis of the Ethyl Ester Precursor

The ethyl ester precursor, ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate , is synthesized via cyclocondensation or alkylation strategies. While detailed protocols are proprietary, patent data suggest the use of ethyl 2-cyano-3-ethoxycrotonate and 4-fluoroaniline in a multi-step sequence involving:

  • Knoevenagel condensation to form the dihydropyridine core.

  • Etherification to introduce the ethoxy group.

  • Esterification to protect the carboxylic acid.

Challenges and Impurity Profiling

Side reactions during ester hydrolysis are minimal due to the stability of the dihydropyridine ring under basic conditions. However, potential impurities include:

  • Unhydrolyzed ester : Mitigated by excess LiOH and prolonged reaction time.

  • Decarboxylation products : Prevented by low-temperature acidification .

化学反应分析

Hydrolysis Reactions

The ester-to-acid conversion is a foundational reaction for this compound. Industrial-scale synthesis often employs hydrolysis of its ethyl ester precursor under controlled conditions:

Reaction Pathway
Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate → Target compound

Reagent/ConditionTemperatureTimeYield
NaOH (2M) in H₂O/EtOH (1:1)80°C4 hrs87%
HCl (conc.) in H₂OReflux6 hrs72%

This reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, followed by protonation to yield the carboxylic acid .

Oxidation and Reduction

The compound undergoes selective transformations at its pyridine ring and substituents:

Oxidation

  • Pyridine Ring Oxidation : Using KMnO₄ in acidic media oxidizes the dihydropyridine ring to a pyridine-N-oxide derivative.

  • Ethoxy Group Oxidation : Strong oxidants like CrO₃ convert the ethoxy group to a ketone, though this is less common due to competing ring degradation .

Reduction

  • Catalytic Hydrogenation : Pd/C with H₂ reduces the 2-oxo group to a hydroxyl group, forming 4-ethoxy-1-(4-fluorophenyl)-2-hydroxy-1,2-dihydropyridine-3-carboxylic acid (yield: 68%).

  • LiAlH₄ : Reduces the carboxylic acid to a primary alcohol but risks over-reduction of the pyridine ring.

Substitution Reactions

The 4-ethoxy and fluorine substituents enable regioselective substitutions:

Reaction TypeReagentsPosition ModifiedProductYield
Nucleophilic AromaticK₂CO₃, DMF, 80°C4-fluorophenyl group4-ethoxy-1-(4-hydroxy)-2-oxo derivative55%
Alkoxy ExchangeNaOEt in EtOH, refluxEthoxy groupMethoxy analog63%

Notably, the fluorine atom on the phenyl ring exhibits low reactivity under mild conditions but participates in SNAr reactions under strong basic or nucleophilic conditions .

Amidation and Condensation

The carboxylic acid group readily forms amides and esters:

Amidation Example

Reaction with 3-fluoro-4-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)aniline:
Conditions : EDCl/HOBt, DMF, RT, 12 hrs
Product : 4-ethoxy-N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Yield : 41% .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures:

ConditionProductByproduct
220°C, vacuum4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridineCO₂

This reaction is utilized to generate intermediates for heterocyclic synthesis.

Comparative Reactivity Table

Key functional group reactivities ranked by observed rates:

Functional GroupReactivity Order (Fast → Slow)
Carboxylic acidAmidation > Esterification > Decarboxylation
2-Oxo groupReduction > Oxidation
4-Ethoxy groupAlkoxy exchange > Elimination

Case 1: Large-Scale Production

Step 1 : Ethyl ester synthesis via cyclization of β-keto ester precursors (yield: 89%)
Step 2 : Hydrolysis with NaOH to carboxylic acid (yield: 87%) .

Case 2: Functionalization for Drug Discovery

Introduction of a thieno[3,2-b]pyridine moiety via Suzuki-Miyaura coupling followed by amidation achieved a kinase inhibitor candidate with IC₅₀ = 12 nM against MET kinase .

Mechanistic Insights

  • Resonance Stabilization : The 2-oxo group stabilizes intermediates through conjugation with the pyridine ring, directing electrophiles to the 5-position.

  • Leaving Group Effects : Fluorine’s electronegativity enhances the reactivity of the 4-fluorophenyl group in SNAr reactions.

This compound’s versatility makes it valuable for synthesizing bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents .

科学研究应用

Met Kinase Inhibition : The primary application of 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is as a selective inhibitor of the Met receptor tyrosine kinase. Met kinase plays a crucial role in cell proliferation, survival, and metastasis in various cancers. In preclinical studies, this compound has demonstrated potent inhibitory effects on Met and related kinases.

Key Findings:

  • Inhibition Potency : Studies have shown that EOS-60545 exhibits an IC50 (half-maximal inhibitory concentration) value in the low nanomolar range for Met kinase, indicating high potency against this target .
  • Tumor Growth Inhibition : In vivo studies using xenograft models have reported complete tumor stasis when administered orally, suggesting promising therapeutic potential against Met-dependent tumors .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps starting from ethyl cyanoacetate derivatives. The compound can also be modified to produce various derivatives that may enhance its pharmacological properties.

Example Derivatives:

Compound NameStructureKey Activity
N-[4-(2-amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideStructureSelective Met kinase inhibitor with enhanced efficacy in preclinical models.

Efficacy in Cancer Models

A study published in Molecular Cancer Therapeutics highlighted the efficacy of EOS-60545 in inhibiting xenograft growth in gastric carcinoma models. The compound was shown to induce polyploidy in breast cancer cells, contributing to increased resistance to chemotherapy .

Pharmacokinetic Profiles

Research has indicated favorable pharmacokinetic properties for EOS-60545, including good oral bioavailability and metabolic stability. These characteristics make it a candidate for further clinical development .

作用机制

The mechanism of action of 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets:

相似化合物的比较

Structural Modifications and Physicochemical Properties

The following table compares the target compound with analogs from the Iranian Journal of Pharmaceutical Research (2021) :

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ, ppm)
4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 4-OEt, 1-(4-F-Ph), 3-COOH Not reported Not reported Not available in evidence
1-Benzyl-5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4n) 1-Bn, 5-(2-OH-4-OMe-Bz) 180–182 75 12.85 (s, OH), 8.21 (d, J=8.4 Hz, H-6)
1-Cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)pyridin-2(1H)-one (5l) 1-Cyclohexyl, 5-(5-F-2-OH-Bz) 125–126 78 6.98 (d, J=8.8 Hz, H-3'), 10.45 (s, OH)
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7) 1-Bn, 5-(2-OH-Bz), 3-COOMe 150–152 60 3.89 (s, OCH₃), 7.52 (m, H-4')

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound likely increases solubility in organic solvents compared to methyl or benzyl groups in analogs.
  • Melting Points : Higher melting points (e.g., 150–152°C for compound 7 ) correlate with rigid aromatic substituents, whereas alkyl groups (e.g., cyclohexyl in 5l ) reduce crystallinity.
  • Spectral Trends : Hydroxy (OH) and carbonyl (C=O) groups show distinct δ values (e.g., OH at δ 10.45–12.85 ppm), aiding structural confirmation .

Pharmacological Relevance

While the target compound’s direct bioactivity is unreported, its structural analogs and derivatives exhibit significant properties:

  • BMS-777607 : A derivative of the target compound inhibits Met kinase with IC₅₀ = 3.9 nM and 90% oral bioavailability in murine models .
  • Anti-Cancer Potential: Analogs with hydroxybenzoyl groups (e.g., 4n, 5l) show promise in targeting tumor-associated macrophages and involution pathways .

Stability and Reactivity

  • Carboxylic Acid vs. Ester Derivatives : Methyl/ethyl esters (e.g., 7 , 8 ) exhibit higher stability under acidic conditions compared to the free carboxylic acid .
  • Fluorine Impact : The 4-fluorophenyl group enhances metabolic stability by resisting cytochrome P450 oxidation, a feature shared with BMS-777607 .

生物活性

4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1174046-90-2) is a compound of significant interest due to its biological activity, particularly as an inhibitor of various protein kinases. This article explores its biological activity, pharmacological properties, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₁₄H₁₂FNO₄
Molecular Weight 277.25 g/mol
CAS Number 1174046-90-2
Boiling Point Not specified
Solubility Soluble in DMSO; insoluble in water and ethanol

Structure

The compound features a dihydropyridine core, which is known for its pharmacological properties. The presence of the ethoxy and fluorophenyl groups contributes to its selectivity and potency as a kinase inhibitor.

Biological Activity

This compound exhibits notable biological activity primarily as a selective inhibitor of the Met kinase family.

The compound acts as an ATP-competitive inhibitor, selectively targeting several members of the Met family, including:

  • c-Met
  • Ron
  • Tyro3
  • Axl

The half-maximal inhibitory concentrations (IC50) for these targets are as follows:

TargetIC50 (nM)
c-Met1.8
Ron3.9
Tyro34.3
Axl1.1

At higher concentrations, it also inhibits other protein tyrosine kinases, including:

TargetIC50 (nM)
Mer14
Flt-316
Aurora B78
Lck120
VEGFR2180

In Vivo Studies

In preclinical studies, this compound has shown efficacy in inhibiting tumor growth. For example, in a study involving human gastric carcinoma xenografts (GTL-16 model), the compound demonstrated complete tumor stasis following oral administration, highlighting its potential for therapeutic applications in cancer treatment .

Case Studies

  • Breast Cancer Resistance : A study indicated that BMS-777607 (a related compound) induces polyploidy in breast cancer cells, leading to increased resistance to chemotherapy agents. This suggests that compounds like this compound may have complex effects on cancer cell biology beyond simple inhibition of kinase activity .
  • Phase I Clinical Trials : Substituted analogues of this compound have advanced into Phase I clinical trials due to their favorable pharmacokinetic profiles and safety in animal models, indicating significant therapeutic potential .

常见问题

Q. What are the established synthetic routes for this compound, and what are their critical optimization parameters?

The synthesis typically involves multi-step reactions, including cyclocondensation of fluorophenyl-substituted precursors with ethoxy-containing intermediates. Key steps may include Ullmann coupling for aryl-ether formation or Knorr pyridine synthesis for the dihydropyridine ring. Optimization focuses on catalyst selection (e.g., palladium for cross-coupling), solvent polarity, and temperature control to minimize byproducts. Purification often employs recrystallization or reverse-phase HPLC, with yields ranging from 40–65% depending on step efficiency .

Q. Which analytical techniques are prioritized for validating structural integrity and purity?

High-resolution mass spectrometry (HR-MS) confirms molecular weight, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions and stereochemistry. 19F^{19}\text{F} NMR is critical for assessing fluorophenyl group integrity. Purity (>95%) is validated via HPLC with UV detection at 254 nm. X-ray crystallography may resolve conformational ambiguities in the dihydropyridine ring .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use nitrile gloves, fume hoods, and closed systems to avoid inhalation or dermal exposure. In case of contact, rinse immediately with water (15+ minutes for eyes). Store in airtight containers at 2–8°C, away from oxidizing agents. Toxicity data suggest moderate acute hazards, necessitating MSDS-reviewed emergency protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or carboxylases?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to enzymatic active sites. Focus on the carboxylic acid moiety’s electrostatic interactions and the fluorophenyl group’s hydrophobic pocket complementarity. Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays to measure KdK_d values .

Q. What strategies address discrepancies in reported IC50_{50}50​ values across enzymatic inhibition studies?

Contradictions may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoform variability. Standardize protocols using recombinant enzymes and include positive controls (e.g., staurosporine for kinases). Orthogonal assays (e.g., ATPase activity vs. radiometric measurements) confirm target engagement specificity .

Q. Which structural modifications improve metabolic stability without compromising activity?

SAR studies suggest replacing the ethoxy group with methoxy or cyclopropoxy moieties enhances microsomal stability. Bioisosteric substitution of the carboxylic acid with tetrazole retains target affinity while reducing glucuronidation. Deuterating the dihydropyridine ring slows CYP450-mediated oxidation .

Q. How can in vitro ADME profiling guide lead optimization for this compound?

Assess permeability via Caco-2 monolayers, plasma protein binding (ultrafiltration), and metabolic clearance using liver microsomes. Aqueous solubility is improved via co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification of the carboxylic acid) .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on this compound’s antimicrobial efficacy?

Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and efflux pump activity may explain discrepancies. Re-evaluate minimum inhibitory concentrations (MICs) under standardized CLSI guidelines, adjusting inoculum size and growth media. Combine with efflux inhibitors (e.g., PAβN) to isolate resistance mechanisms .

Methodological Recommendations

  • Synthetic Optimization: Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent, catalyst loading) for yield improvement.
  • Biological Assays: Employ high-content screening (HCS) for phenotypic readouts alongside target-specific assays.
  • Computational Validation: Cross-validate docking results with free-energy perturbation (FEP) calculations for accurate ΔG predictions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。